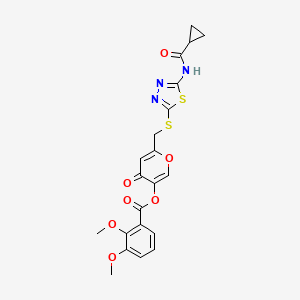

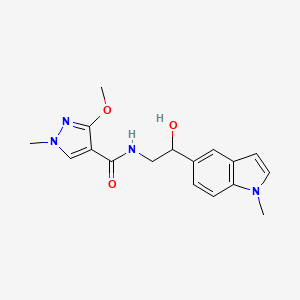

N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Crystal Structures and Molecular Configurations

- Crystal Structures Analysis : The crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including the chloro variant, reveal that these molecules are essentially planar and exhibit anti conformations concerning the C—N rotamer of the amide and with cis geometries with respect to the relative positions of the chromone ring and the carbonyl group of the amide (Gomes et al., 2015).

- Rotational Isomerism and NMR Analysis : Temperature-dependent splitting of N-alkyl 1H and 13C NMR signals in a series of 4-oxo-4H-chromene-2-carboxamides has been analyzed in terms of rotation of the amide group, with calculated rotational barriers from dynamic 1H NMR data (Davidson & Kaye, 1991).

Pharmacological Research and Applications

- Monoamine Oxidase B (MAO-B) Inhibition : A study demonstrated that chromone derivatives, including N-(3-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide, are potent and reversible inhibitors of monoamine oxidase B (MAO-B), a target relevant to Parkinson's disease. The inhibition mechanism was investigated through crystallographic and biochemical analysis (Reis et al., 2018).

- Inhibition of Human BACE-1 and Cholinesterases : The tacrine-4-oxo-4H-chromene hybrids, designed for Alzheimer's disease treatment, showed inhibition of human acetyl- and butyrylcholinesterase as well as human BACE-1. This class includes compounds with the chromene-2-carboxamide structure (Fernández-Bachiller et al., 2012).

Chemical Synthesis and Properties

- One-Pot Synthesis Protocols : A one-pot three-component protocol was developed for the synthesis of indolyl-4H-chromene-3-carboxamides, including variants like N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide, showing promising antibacterial and antioxidant properties (Subbareddy & Sumathi, 2017).

- Metal-Free Synthesis : An efficient and eco-friendly procedure for the synthesis of 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide has been developed, which includes the chromene-2-carboxamide structure. This method offers several advantages like shorter reaction times and excellent yields (Jadhav et al., 2018).

Wirkmechanismus

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that similar compounds like carbonyl cyanide m-chlorophenyl hydrazone (cccp) act as chemical inhibitors of oxidative phosphorylation . They function as nitrile, hydrazone, and protonophore, causing the gradual destruction of living cells and death of the organism .

Biochemical Pathways

Compounds with similar structures have been found to affect the hif-1 signaling pathway . This pathway plays a crucial role in cellular response to hypoxia and is involved in energy metabolism, angiogenesis, cell survival, and tumor invasion .

Pharmacokinetics

Similar compounds like mcpp are metabolized via the cyp2d6 isoenzyme by hydroxylation, and the elimination half-life of mcpp is 4 to 14 hours .

Result of Action

Similar compounds like cccp cause an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . This disrupts the ability of ATP synthase to function optimally, leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide. For instance, similar compounds like chlorpropham have been used as plant growth regulators and potato sprout suppressants during long-term storage . The preservation of tuber quality throughout storage and restriction of isopropyl-N-(3-chlorophenyl) carbamate (chlorpropham or CIPC) residues are current challenges in the potato industry .

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-10-4-3-5-11(8-10)18-16(20)15-9-13(19)12-6-1-2-7-14(12)21-15/h1-9H,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBRMPPWMPEGKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Iodophenyl)carbonyl]pyrrolidine](/img/structure/B2411250.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide](/img/structure/B2411253.png)

![6-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2411254.png)

![3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one](/img/structure/B2411256.png)

![5-Bromo-1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one](/img/structure/B2411258.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2411259.png)